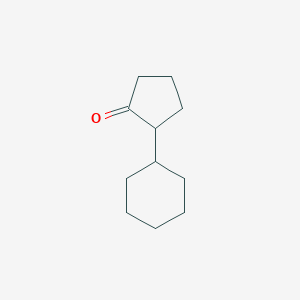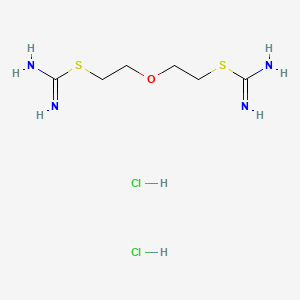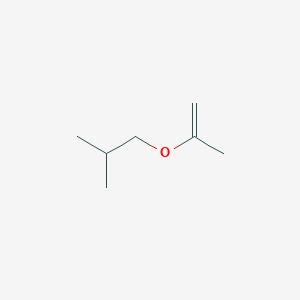
Dibutoxy-ethenoxy-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutoxy-ethenoxy-phosphane is an organophosphorus compound characterized by the presence of phosphorus, oxygen, and carbon atoms in its structure. This compound is part of the broader class of phosphines, which are known for their versatility in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dibutoxy-ethenoxy-phosphane typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines . This approach is widely used due to its efficiency and the ability to produce high yields of the desired phosphine compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of automated reactors and controlled environments ensures the consistent quality and purity of the compound. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Dibutoxy-ethenoxy-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to the parent phosphine.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as phenylsilane are used to convert phosphine oxides back to phosphines.
Substitution: Various organometallic reagents, such as Grignard reagents, are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives.
Aplicaciones Científicas De Investigación
Dibutoxy-ethenoxy-phosphane has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in transition metal catalysis and organocatalysis.
Biology: The compound is studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of various materials, including polymers and optoelectronic devices.
Mecanismo De Acción
The mechanism by which dibutoxy-ethenoxy-phosphane exerts its effects involves its ability to act as a ligand, forming complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the transition metal used .
Comparación Con Compuestos Similares
Similar Compounds
Phosphine oxides: These are oxidized derivatives of phosphines and are used as intermediates in various chemical reactions.
Phosphine sulfides: These compounds are similar to phosphine oxides but contain sulfur instead of oxygen.
Diphosphine ligands: These ligands contain two phosphine groups and are used in coordination chemistry.
Uniqueness
Dibutoxy-ethenoxy-phosphane is unique due to its specific structure, which imparts distinct reactivity and properties. Its ability to form stable complexes with transition metals makes it valuable in catalysis and other applications.
Propiedades
Número CAS |
40651-72-7 |
|---|---|
Fórmula molecular |
C10H21O3P |
Peso molecular |
220.25 g/mol |
Nombre IUPAC |
dibutyl ethenyl phosphite |
InChI |
InChI=1S/C10H21O3P/c1-4-7-9-12-14(11-6-3)13-10-8-5-2/h6H,3-5,7-10H2,1-2H3 |
Clave InChI |
KHLZDFFUDWGHBB-UHFFFAOYSA-N |
SMILES canónico |
CCCCOP(OCCCC)OC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[3-(4-Hydroxyphenyl)acryloyl]oxy}butanedioic acid](/img/structure/B14668515.png)
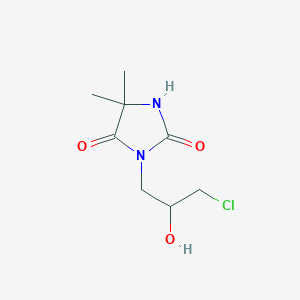
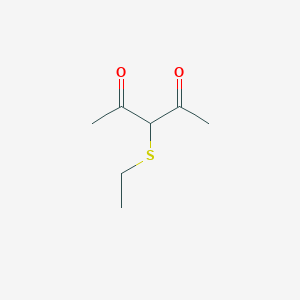
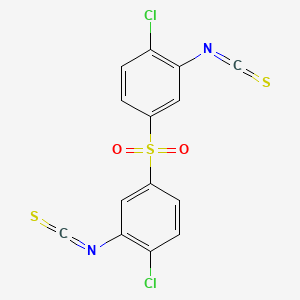
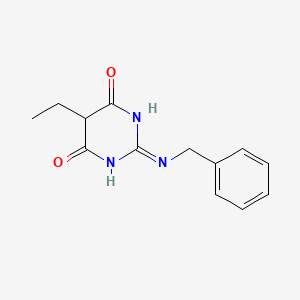
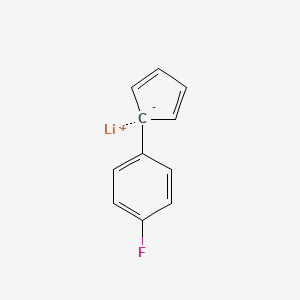

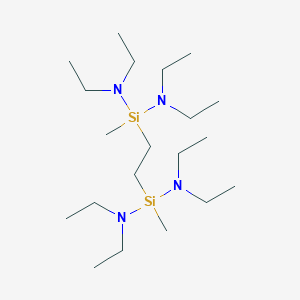
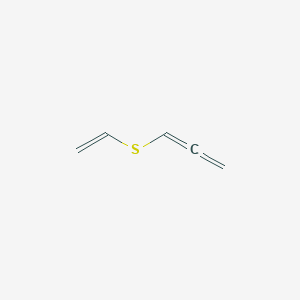
![Bis[(3-ethyl-3-oxetanyl)methyl] phenyl phosphite](/img/structure/B14668553.png)
